molecular formula C12H9N3O B1616399 2-cyano-3-(1H-indol-3-yl)prop-2-enamide CAS No. 6940-85-8

2-cyano-3-(1H-indol-3-yl)prop-2-enamide

Cat. No. B1616399
CAS RN: 6940-85-8
M. Wt: 211.22 g/mol
InChI Key: NLJUQIIPXVMEAA-UHFFFAOYSA-N
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Description

2-cyano-3-(1H-indol-3-yl)prop-2-enamide, also known as Indole-3-acetonitrile (IAN), is a chemical compound that has been studied extensively in recent years due to its potential applications in various fields, such as organic synthesis, medicinal chemistry, and biochemistry. IAN is a member of the indole family of compounds, and its structure consists of a nitrogen atom connected to a carbon atom, and a hydrogen atom connected to a nitrogen atom. IAN exhibits a wide range of biological activities and has been used in a number of research studies.

Scientific Research Applications

Enantioselective Alkylation and Catalysis

Research has shown that 2-cyano-3-(1H-indol-3-yl)prop-2-enamide derivatives can undergo highly enantioselective alkylation reactions. For instance, the use of Brønsted-acid catalysis in reactions involving enamides and indolyl alcohols leads to the formation of beta-aryl 3-(3-indolyl)propanones with excellent yields and enantioselectivity. This process highlights the potential for synthesizing complex organic molecules with high precision in their chiral structures, essential for the development of pharmaceuticals and materials science (Guo et al., 2009).

Inhibitors of Biological Processes

The compound has been identified as a critical moiety in the development of dynamin GTPase inhibitors. Modifications of the 2-cyano-3-(1H-indol-3-yl)prop-2-enamide structure have led to the discovery of compounds with significant inhibitory activity against dynamin I and II, crucial for understanding cellular endocytosis and offering a pathway for therapeutic intervention in diseases associated with these proteins (Gordon et al., 2013).

Advanced Synthesis Techniques

The versatility of 2-cyano-3-(1H-indol-3-yl)prop-2-enamide extends into synthetic chemistry, where it serves as a building block for constructing highly substituted indolines and indoles through intramolecular cycloadditions. Such synthetic routes are valuable for generating complex heterocyclic compounds that are prevalent in natural products and pharmaceuticals (Dunetz & Danheiser, 2005).

Material Science and Optical Properties

Additionally, derivatives of 2-cyano-3-(1H-indol-3-yl)prop-2-enamide have been studied for their unique optical properties, which are influenced by their molecular stacking modes. This research provides insights into the design of new materials with tailored photophysical properties for applications in organic electronics and photonics (Song et al., 2015).

Biological Activity and Antimicrobial Properties

Furthermore, 2-cyano-3-(1H-indol-3-yl)prop-2-enamide and its derivatives have been evaluated for their biological activity, including their role as antimicrobial agents. The synthesis and biological evaluation of these compounds contribute to the ongoing search for new therapeutic agents with potential efficacy against various bacterial and fungal infections (Attaby et al., 2007).

properties

IUPAC Name

2-cyano-3-(1H-indol-3-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-6-8(12(14)16)5-9-7-15-11-4-2-1-3-10(9)11/h1-5,7,15H,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJUQIIPXVMEAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00289353
Record name 2-Cyano-3-(1H-indol-3-yl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3-(1H-indol-3-yl)prop-2-enamide

CAS RN

6940-85-8
Record name 2-Cyano-3-(1H-indol-3-yl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPHA-CYANO-3-INDOLEACRYLAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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